

Spectroscopic Profile of Methyl Rosmarinate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **methyl rosmarinate**, a derivative of the naturally occurring polyphenol rosmarinic acid. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a generalized workflow for such spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following tables summarize the ¹H and ¹³C NMR spectral data for **methyl rosmarinate**.

¹H NMR Data

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. The data presented below was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆).



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
9.59	S	-	1H
9.19	S	-	1H
8.79	S	-	2H
7.49	d	15.9	1H
7.07	d	2.2	1H
7.03	dd	8.2, 2.1	1H
6.78	d	8.1	1H
6.67–6.63	m	-	2H
6.51	dd	8.0, 2.1	1H
6.27	d	15.9	1H
5.13	dd	7.7, 5.1	1H
3.64	S	-	ЗН
3.02–2.91	m	-	2H

s: singlet, d: doublet, dd: doublet of doublets, m: multiplet Source:[1]

¹³C NMR Data

The 13 C NMR spectrum provides information about the carbon skeleton of a molecule. The data below was also acquired in DMSO-d₆.[1]



Chemical Shift (δ) ppm		
170.40		
166.35		
149.21		
146.82		
146.08		
145.46		
144.60		
127.10		
125.75		
122.16		
120.53		
117.14		
116.23		
115.90		
115.44		
113.31		
73.27		
52.45		
36.66		

Source:[1]

Mass Spectrometry (MS) Data



Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data below was obtained using electrospray ionization (ESI) in negative ion mode.

Precursor Ion [M-H] ⁻ (m/z)	Fragmentation lons (m/z)	
373.09453	175.0403 (100%), 357.0610 (61%), 198.0477 (33%), 179.0367 (22%), 135.0465 (11%)	

Source:[2]

Additional mass spectrometry data shows a precursor ion of [M-H]⁻ at m/z 373.0930646700628 and [M+Cl]⁻.[3] Another source reports a [M-H]⁻ ion at m/z 359.0775 with fragments at 197.0466, 179.0360, 161.0252, and 135.0459.[4]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies:

NMR Spectroscopy

Samples of **methyl rosmarinate** were dissolved in DMSO-d₆ for analysis.[1] The spectra were recorded on a Bruker Advance Nero 600 spectrometer.[1] Other studies have utilized a Bruker Avance 500 spectrometer for ¹H (500 MHz) and ¹³C (125 MHz) NMR analysis.[5]

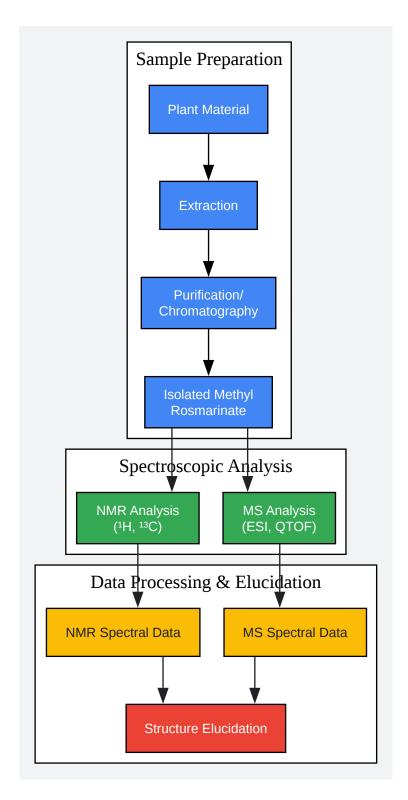
Mass Spectrometry

The mass spectral data were recorded using an ultra-high-performance liquid chromatography system coupled with electrospray ionization and quadrupole-time of flight mass spectrometry (UHPLC-ESI-QTOF-MS).[2] The analysis was performed in negative-ion mode with an ion spray needle voltage of -4500 V and a drying gas temperature of 600 °C. The collision energy for QTOF MS was set at 5 eV, and for MS/MS experiments, it was 25 eV.[2] Other analyses have been performed on a PE Sciex API 3000 triple quadrupole mass spectrometer equipped with an ion spray turbo source.[5]

Generalized Spectroscopic Analysis Workflow



The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **methyl rosmarinate**.



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Caption: Workflow for Spectroscopic Analysis of Methyl Rosmarinate.

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References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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